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Compound of Interest

Compound Name: Methyl 4-pentenoate

Cat. No.: B153847

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
4-pentenoate (CeH10032), a valuable building block in organic synthesis. The document details
its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
presented in a clear and structured format for easy reference and comparison. Furthermore, it
outlines the typical experimental protocols for acquiring such data and visualizes key analytical
workflows and molecular fragmentation pathways.

Data Presentation

The spectroscopic data for methyl 4-pentenoate is summarized in the following tables. This
information is crucial for substance identification, purity assessment, and structural elucidation.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy provides detailed information about the hydrogen atoms within a
molecule. The following table outlines the chemical shifts (), multiplicity, and coupling
constants (J) for the protons in methyl 4-pentenoate.
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: . Coupling
Proton Chemical Shift o _
_ Multiplicity Constant (J) Integration
Assignment (3) [ppm]
[Hz]
H-5 (CH2) 5.03 - 4.96 2H
H-4 (CH) 5.86-5.76 1H
H-3 (CH2) 2.37 7.0 2H
H-2 (CH2) 2.42 75 2H
OCHs 3.67 3H

Note: Data is compiled from typical values for similar structures and may vary slightly based on

solvent and experimental conditions.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy identifies the different carbon environments in a molecule. The chemical

shifts for the carbon atoms in methyl 4-pentenoate are presented below.

Carbon Assignment

Chemical Shift (d) [ppm]

C-1 (C=0) 173.5
C-2 (CH2) 33.0
C-3 (CH2) 29.1
C-4 (CH) 136.9
C-5 (CH2) 115.3
OCHs 51.5

Note: Data is compiled from typical values for similar structures and may vary slightly based on

solvent and experimental conditions.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The table below
lists the key absorption bands observed in the IR spectrum of methyl 4-pentenoate.

Frequency (cm™?) Functional Group Vibration Mode
3080 C-H (alkene) Stretching

2950 - 2850 C-H (alkane) Stretching

1745 C=0 (ester) Stretching[1]
1640 C=C (alkene) Stretching[1]
1440 C-H Bending

1170 C-O (ester) Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The key mass-to-charge ratios (m/z) for the fragments of methyl 4-pentenoate
are listed below.

m/z Proposed Fragment lon
114 [M]* (Molecular lon)
83 [M - OCHs]*

24 [CH2=C(OH)OCHS:s]* (McLafferty

Rearrangement)
59 [COOCHs]*
55 [CaH7]*(2]
54 [CaHe]*[2]
41 [CsHs]* (Allyl Cation)
27 [C2Hs]*[2]
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Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the
spectroscopic data presented above. Specific parameters may need to be optimized based on
the instrumentation and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Asample of methyl 4-pentenoate (typically 5-25 mg for *H NMR, 20-100 mg for 3C NMR) is
accurately weighed and dissolved in a deuterated solvent (e.g., CDCIs, ~0.6 mL) in a clean
vial.

e The solution is then transferred to a 5 mm NMR tube.
e The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.
Data Acquisition:

e 1H NMR: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. A
standard pulse sequence is used with a sufficient number of scans to achieve a good signal-
to-noise ratio.

e 13C NMR: The spectrum is acquired on the same instrument, often requiring a larger number
of scans due to the lower natural abundance of the 3C isotope. Proton decoupling is typically
used to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

» Asingle drop of methyl 4-pentenoate is placed on the surface of a clean, dry salt plate
(e.g., NaCl or KBr).

o Asecond salt plate is carefully placed on top to create a thin, uniform liquid film between the
plates.
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Data Acquisition:
e A background spectrum of the empty salt plates is recorded.
e The sample-containing plates are placed in the sample holder of an FT-IR spectrometer.

e The spectrum is recorded over a typical range of 4000-400 cm~1. The final spectrum is
presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction (Gas Chromatography-Mass Spectrometry, GC-MS):

o Adilute solution of methyl 4-pentenoate is prepared in a volatile organic solvent (e.g.,
dichloromethane or hexane).

o A small volume of the solution (typically 1 yL) is injected into the gas chromatograph.

e The sample is vaporized and separated on a capillary column before entering the mass
spectrometer.

Data Acquisition:
e The molecules are ionized, typically using electron impact (El) at 70 eV.
e The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

e A mass spectrum is generated, plotting ion intensity against m/z.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the
fragmentation pathways of methyl 4-pentenoate.
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Sample Handling

Methyl 4-pentenoate Sample
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A logical workflow for the spectroscopic analysis of a chemical compound.
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Proposed mass spectral fragmentation pathway of methyl 4-pentenoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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